![molecular formula C15H16ClNO2 B13102324 Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)
Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride is a chemical compound with a biphenyl structure, which is a common motif in organic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing biphenyl derivatives.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these back to the original amino compound.
科学的研究の応用
Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The biphenyl structure allows it to bind to various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride can be compared to other biphenyl derivatives, such as:
Biphenyl-2-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
2-Aminobiphenyl: Lacks the carboxylate group, affecting its solubility and reactivity.
Ethyl biphenyl-2-carboxylate: Lacks the amino group, limiting its potential bioactivity.
The presence of both the amino and carboxylate groups in Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride makes it unique and versatile for various applications.
特性
分子式 |
C15H16ClNO2 |
|---|---|
分子量 |
277.74 g/mol |
IUPAC名 |
ethyl 2-(2-aminophenyl)benzoate;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c1-2-18-15(17)13-9-4-3-7-11(13)12-8-5-6-10-14(12)16;/h3-10H,2,16H2,1H3;1H |
InChIキー |
WDDAUBMDGTWCRE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


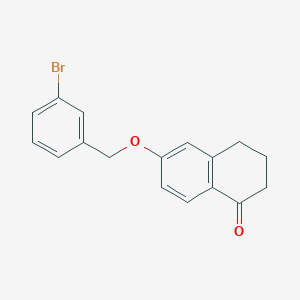
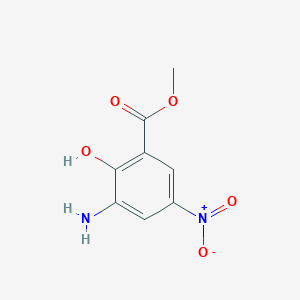
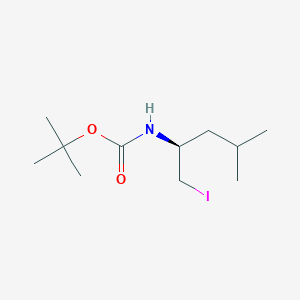
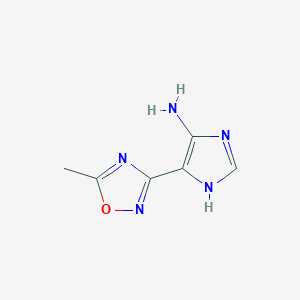
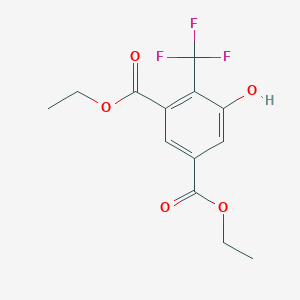
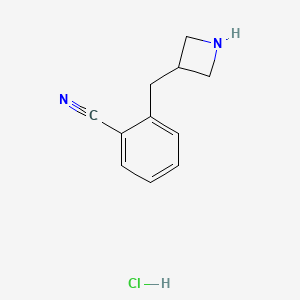
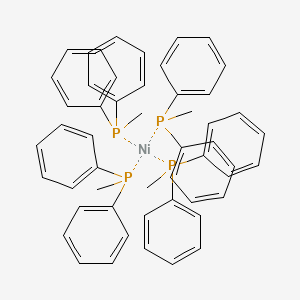
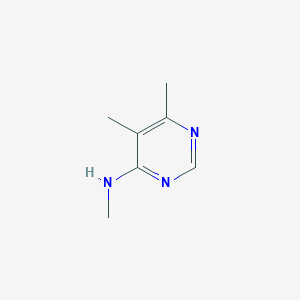

![2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B13102286.png)


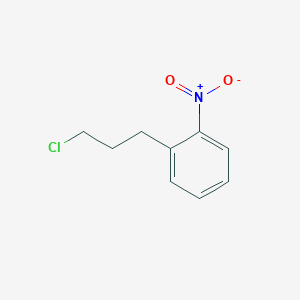
![4-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102317.png)
